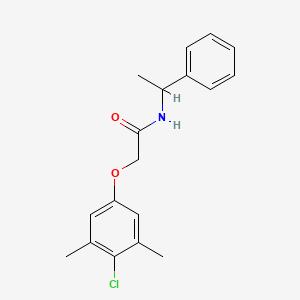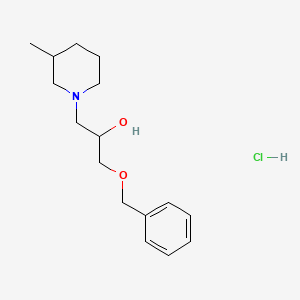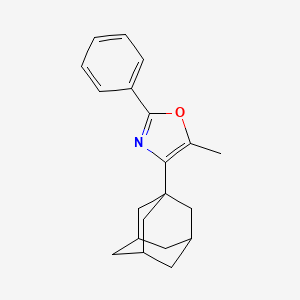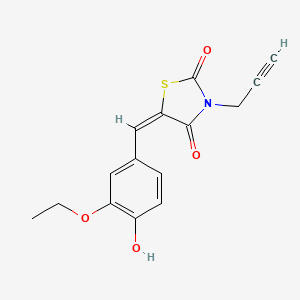
1-(2-chloro-4-nitrophenyl)-4-(2-methoxybenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-4-nitrophenyl)-4-(2-methoxybenzoyl)piperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2-chloro-4-nitrophenyl group and a 2-methoxybenzoyl group
Méthodes De Préparation
The synthesis of 1-(2-chloro-4-nitrophenyl)-4-(2-methoxybenzoyl)piperazine typically involves a multi-step process. One common synthetic route includes the following steps:
Nitration: The starting material, 2-chloroaniline, undergoes nitration to form 2-chloro-4-nitroaniline.
Acylation: The 2-chloro-4-nitroaniline is then acylated with 2-methoxybenzoyl chloride to form the corresponding amide.
Cyclization: The amide undergoes cyclization with piperazine to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.
Analyse Des Réactions Chimiques
1-(2-chloro-4-nitrophenyl)-4-(2-methoxybenzoyl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles.
Applications De Recherche Scientifique
1-(2-chloro-4-nitrophenyl)-4-(2-methoxybenzoyl)piperazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-chloro-4-nitrophenyl)-4-(2-methoxybenzoyl)piperazine involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis. Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparaison Avec Des Composés Similaires
1-(2-chloro-4-nitrophenyl)-4-(2-methoxybenzoyl)piperazine can be compared with other similar compounds, such as:
1-(2-chloro-4-nitrophenyl)piperazine: Lacks the 2-methoxybenzoyl group, which may affect its chemical properties and biological activities.
1-(2-methoxybenzoyl)piperazine:
1-(2-chloro-4-nitrophenyl)-4-benzoylpiperazine: Contains a benzoyl group instead of a 2-methoxybenzoyl group, which may alter its chemical behavior and effectiveness in various applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c1-26-17-5-3-2-4-14(17)18(23)21-10-8-20(9-11-21)16-7-6-13(22(24)25)12-15(16)19/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJSTVDOEXPBIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(1,4-Dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-yl] 4-nitrobenzoate](/img/structure/B5086541.png)
![N'~1~-{1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(1-NAPHTHYLOXY)ACETOHYDRAZIDE](/img/structure/B5086542.png)
![8-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5086572.png)

![2-[(5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B5086584.png)

![3-chloro-N-cyclopentyl-4-{[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5086594.png)
![3-[2-(cyclohexen-1-yl)ethylamino]-1-phenylpyrrolidine-2,5-dione](/img/structure/B5086611.png)


![4-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine](/img/structure/B5086623.png)

![4-[(1-{3-oxo-3-[4-(2-phenoxyethyl)-1-piperazinyl]propyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5086632.png)
